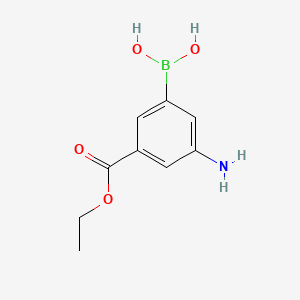

3-氨基-5-乙氧羰基苯硼酸

货号 B581953

CAS 编号:

510773-04-3

分子量: 209.008

InChI 键: KOMOLAWDZYJJSX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

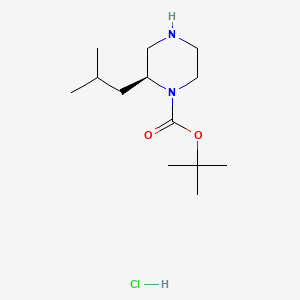

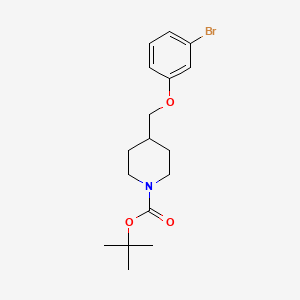

3-Amino-5-ethoxycarbonylphenylboronic acid is a compound with the molecular formula C9H12BNO4 . It is not intended for human or veterinary use and is used only for research.

Molecular Structure Analysis

The molecular structure of 3-Amino-5-ethoxycarbonylphenylboronic acid is determined by its molecular formula, C9H12BNO4 . Detailed structural analysis is not available in the current literature.科学研究应用

Application 1: Synthesis of Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized .

- Methods of Application : The derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .

- Results or Outcomes : All the synthesized compounds were screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity . Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively .

Application 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound is used as a reactant in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .

- Methods of Application : The Suzuki-Miyaura coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate in the presence of a base and a palladium catalyst .

- Results or Outcomes : This reaction is widely used in organic synthesis to form carbon-carbon bonds .

Application 3: Palladium-Catalyzed Arylation of Aldehydes

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound is used as a reactant in the palladium-catalyzed arylation of aldehydes .

- Methods of Application : The arylation of aldehydes involves the reaction of an aryl-boronic acid with an aldehyde in the presence of a palladium catalyst .

- Results or Outcomes : This reaction is used to form carbon-carbon bonds in organic synthesis .

Application 4: Reductive Cross Coupling Reactions

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound is used as a reactant in reductive cross coupling reactions .

- Methods of Application : Reductive cross coupling reactions involve the reaction of an aryl-boronic acid with another organic compound in the presence of a reducing agent .

- Results or Outcomes : This reaction is used to form carbon-carbon bonds in organic synthesis .

Application 5: Preparation of β3-Adrenergic Receptor Agonist

属性

IUPAC Name |

(3-amino-5-ethoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMOLAWDZYJJSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659377 |

Source

|

| Record name | [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-ethoxycarbonylphenylboronic acid | |

CAS RN |

510773-04-3 |

Source

|

| Record name | [3-Amino-5-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

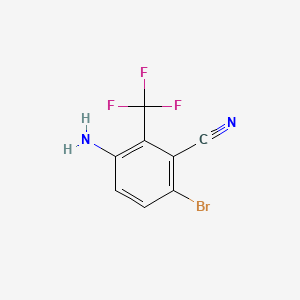

3-Amino-5-carbamoylphenylboronic acid

1801408-17-2

3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile

1805250-35-4

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)